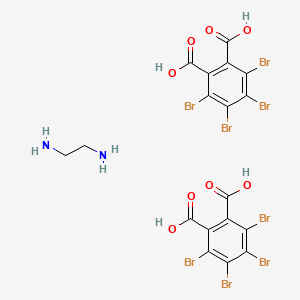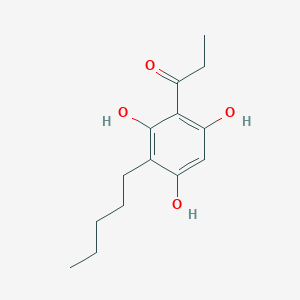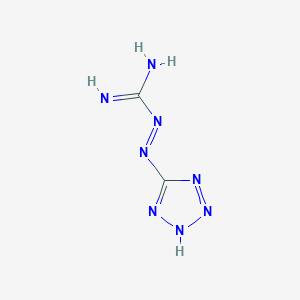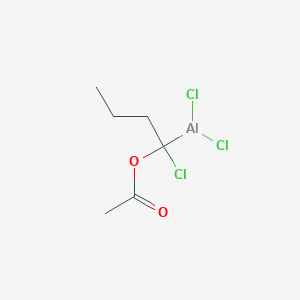![molecular formula C16H19N3O3 B14482441 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 65349-00-0](/img/structure/B14482441.png)
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route begins with the condensation of o-phenylene diamine and urea to form 2-oxo benzimidazole. This intermediate is then halogenated using POCl3 and phenol crystals to yield 2-chlorobenzimidazole. The final step involves the reaction of 2-chlorobenzimidazole with 4-phenylpiperazine under specific conditions to produce the target compound .
Analyse Chemischer Reaktionen
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NBS can yield brominated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential anticonvulsant activity. Research has shown that 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione exhibits significant anticonvulsant effects in animal models, making it a promising candidate for the development of new antiepileptic drugs . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in the study of neurological disorders and other medical conditions .
Wirkmechanismus
The mechanism of action of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotoninergic and dopaminergic receptors, which play a crucial role in modulating neurological activity. This interaction can lead to the inhibition of abnormal neuronal firing, thereby exerting its anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione can be compared to other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives. These compounds share a similar arylpiperazine scaffold, which is crucial for their biological activity. this compound stands out due to its unique pyrrolidine-2,5-dione core, which contributes to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
65349-00-0 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O3/c20-14-6-7-15(21)19(14)12-16(22)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI-Schlüssel |
OBFKFQXKPXNFIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)

![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)



![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)




